

RS102895: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory response, primarily by mediating the migration of monocytes and macrophages to sites of inflammation. The CCL2-CCR2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **RS102895**.

Discovery

RS102895 was identified as a selective CCR2 antagonist through screening of chemical libraries for compounds that could inhibit the binding of CCL2 to its receptor. It belongs to a class of spiropiperidine-containing compounds and was found to bind with high affinity to the CCR2 receptor, effectively inhibiting downstream signaling and subsequent monocyte chemotaxis.[1] Its discovery provided a valuable tool for investigating the role of the CCL2-CCR2 axis in various disease models and positioned it as a lead compound for the development of anti-inflammatory therapeutics.

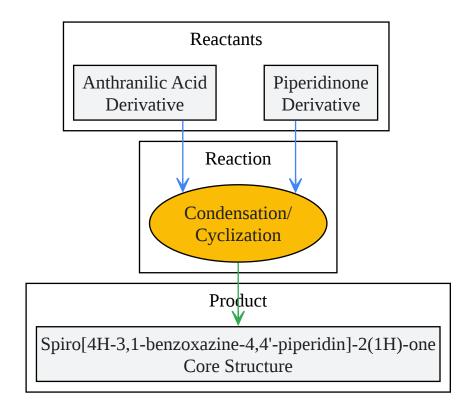
Synthesis



A detailed, step-by-step synthesis protocol for **RS102895** is not readily available in the public domain. However, the synthesis of the core spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one structure, which is central to **RS102895**, has been described in the literature. The following represents a general synthetic approach to this core scaffold.

Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Core

The synthesis of the spiro[benzoxazine-piperidin]-one core generally involves the reaction of an anthranilic acid derivative with a piperidinone derivative.



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Caption: General synthesis of the spiro[benzoxazine-piperidin]-one core.

The final synthesis of **RS102895** would involve the subsequent alkylation of the piperidine nitrogen with a suitable 2-[4-(trifluoromethyl)phenyl]ethyl group.

Mechanism of Action

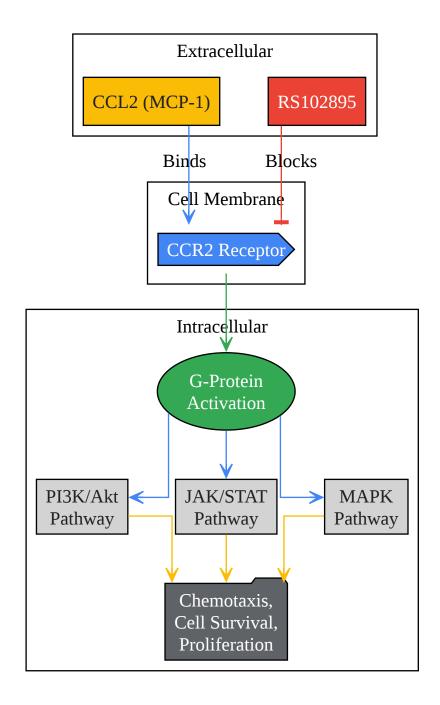


RS102895 exerts its pharmacological effects by acting as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand CCL2. This inhibition blocks the downstream signaling cascade that is normally initiated by CCL2 binding, thereby preventing the recruitment of monocytes and other inflammatory cells to tissues.

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and survival. **RS102895** blocks the initial step of this cascade.





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Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data

The following tables summarize the key quantitative data for **RS102895**.

Table 1: In Vitro Activity of RS102895



Target	Assay	IC50 (nM)	Reference
Human CCR2	Radioligand Binding	360	[2]
Human α1a Receptor	Cell-based	130	[2]
Human α1d Receptor	Cell-based	320	[2]
Rat Brain Cortex 5HT1a Receptor	Cell-based	470	[2]
Wild-type MCP-1 Receptor	Cell-based	550	
D284N mutant MCP-1 Receptor	Cell-based	568	_
D284A mutant MCP-1 Receptor	Cell-based	1892	

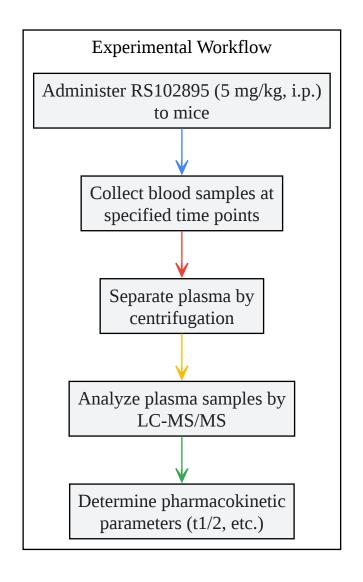
Table 2: Pharmacokinetic Properties of RS102895 in Mice

Parameter	Value	Route of Administration	Reference
Half-life (t1/2)	~1 hour	Intraperitoneal (i.p.)	
Effective Plasma Concentration	≥ 20 ng/mL	Intraperitoneal (i.p.)	_

Experimental Protocols In Vivo Dosing and Pharmacokinetic Analysis in Mice

This protocol describes the administration of **RS102895** to mice and the subsequent analysis of plasma concentrations.





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Caption: Workflow for in vivo pharmacokinetic analysis of **RS102895**.

Methodology:

- Animal Model: Male C57BL/6 mice (6-8 weeks old).
- Drug Preparation: Dissolve **RS102895** in a suitable vehicle (e.g., 10% DMSO in corn oil).
- Administration: Administer **RS102895** via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
- Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).



- Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C to separate the plasma.
- Sample Analysis: Analyze plasma concentrations of RS102895 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Calculate pharmacokinetic parameters, such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), using appropriate software.

In Vitro Chemotaxis Assay

This protocol outlines a method to assess the ability of **RS102895** to inhibit monocyte migration towards a CCL2 gradient.

Methodology:

- Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocyte-like cell line (e.g., THP-1).
- Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).
- Chemoattractant: Add CCL2 (e.g., 10 ng/mL) to the lower chamber of the chemotaxis plate.
- Cell Treatment: Pre-incubate the monocytes with various concentrations of RS102895 or vehicle control for 30-60 minutes at 37°C.
- Cell Seeding: Add the treated monocytes to the upper chamber of the chemotaxis plate.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).
- Quantification: After incubation, remove non-migrated cells from the top of the membrane.
 Fix and stain the migrated cells on the underside of the membrane.
- Analysis: Count the number of migrated cells in several fields of view using a microscope.
 Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895 compared to the vehicle control.



Conclusion

RS102895 is a well-characterized and selective CCR2 antagonist that has been instrumental in elucidating the role of the CCL2-CCR2 signaling axis in inflammatory processes. Its potent inhibitory activity and documented in vivo efficacy in various preclinical models underscore its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological properties of **RS102895** to support further research and development in the field of inflammation and immunology.

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